molecular formula C16H13NO3 B14553683 [5-(2-Amino-4-methylphenyl)furan-2-yl](furan-2-yl)methanone CAS No. 62144-29-0

[5-(2-Amino-4-methylphenyl)furan-2-yl](furan-2-yl)methanone

Cat. No.: B14553683
CAS No.: 62144-29-0
M. Wt: 267.28 g/mol
InChI Key: STFHQRAHXSPHRG-UHFFFAOYSA-N
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Description

5-(2-Amino-4-methylphenyl)furan-2-ylmethanone is an organic compound that features a furan ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-4-methylphenyl)furan-2-ylmethanone typically involves the reaction of 2-amino-4-methylphenylboronic acid with 2-furylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-4-methylphenyl)furan-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated furans.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(2-Amino-4-methylphenyl)furan-2-ylmethanone serves as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in the development of bioactive molecules. Its structural features make it a candidate for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Medicine

Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be useful in the treatment of various diseases, including cancer and infectious diseases.

Industry

In the materials science field, 5-(2-Amino-4-methylphenyl)furan-2-ylmethanone can be used in the synthesis of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 5-(2-Amino-4-methylphenyl)furan-2-ylmethanone exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Amino-4-methylphenyl)thiophene-2-ylmethanone
  • 5-(2-Amino-4-methylphenyl)pyrrole-2-ylmethanone

Uniqueness

Compared to similar compounds, 5-(2-Amino-4-methylphenyl)furan-2-ylmethanone exhibits unique reactivity due to the presence of the furan ring. The furan ring’s electron-rich nature makes it more reactive in electrophilic substitution reactions compared to thiophene and pyrrole analogs. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its potential in biological applications.

Properties

CAS No.

62144-29-0

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

[5-(2-amino-4-methylphenyl)furan-2-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C16H13NO3/c1-10-4-5-11(12(17)9-10)13-6-7-15(20-13)16(18)14-3-2-8-19-14/h2-9H,17H2,1H3

InChI Key

STFHQRAHXSPHRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)C3=CC=CO3)N

Origin of Product

United States

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